(R)-2-氨基丁醇

描述

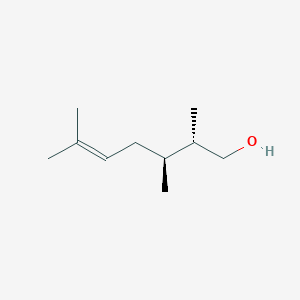

(R)-2-Aminobutan-1-ol is a chiral compound that serves as a building block in the synthesis of various amino acids and derivatives. It is of significant interest in the field of organic chemistry due to its potential applications in pharmaceuticals and as a resolving agent for racemic mixtures .

Synthesis Analysis

The synthesis of (R)-2-Aminobutan-1-ol and its derivatives can be achieved through several methods. One approach involves the use of aldolases and transaminases in a biocatalytic one-pot cyclic cascade, starting from formaldehyde and alanine to produce (R)-2-amino-4-hydroxybutanoic acid with high yields . Another method includes the treatment of (R)-2-Aminobutan-1-ol with sodium hydride and benzyl chloride to produce O-benzyl bases, which are useful for resolving racemic acids . Additionally, N-alkylation with ortho-fluorobenzyl chloride followed by reaction with cinnamoyl chloride has been used to prepare cinnamamides, which upon Michael addition with Grignard reagents yield products with high diastereomeric excess .

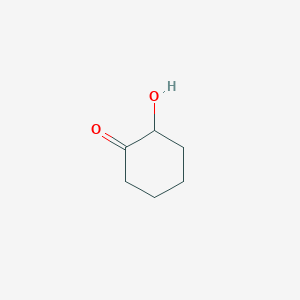

Molecular Structure Analysis

The molecular structure of (R)-2-Aminobutan-1-ol and its derivatives has been elucidated using various spectroscopic techniques. For instance, the structure and stereochemistry of N-benzenesulfonyl-N,O isopropylidene derivatives of 1-(2-furyl)-2-aminobutane-1,2-diols were established by 1H NMR spectroscopy and single-crystal X-ray analysis . The crystal structures of diastereomers involving (R)-2-Aminobutan-1-ol have also been reported, providing insights into the molecular recognition systems used for optical separation .

Chemical Reactions Analysis

(R)-2-Aminobutan-1-ol is involved in various chemical reactions, including its use as a resolving agent for racemic mixtures. It has been successfully used for the resolution of racemic acids such as α-methylsuccinic and α-bromosuccinic acids . The compound's derivatives have also been used in asymmetric syntheses, such as the preparation of β-amino acids and the enantioselective Michael additions to cinnamamides .

Physical and Chemical Properties Analysis

The physical and chemical properties of (R)-2-Aminobutan-1-ol and its derivatives are crucial for their application in synthesis and resolution processes. While specific physical properties such as melting points and solubilities are not detailed in the provided papers, the high yields and enantiomeric excesses reported indicate that the synthesized compounds have favorable properties for their intended uses . The tolerance of the class II pyruvate aldolase to high formaldehyde concentrations suggests robustness in the synthesis process .

科学研究应用

1. 应用于手性分辨

(R)-2-氨基丁醇被用作在拆分混合酸时的碱。Touet等人(2006年)展示了这个对映体在分离混合的α-甲基琥珀酸和α-溴琥珀酸,以及混合的α-苄基半琥珀酸酯中的应用,突出了它在分离酸的对映体形式中的实用性 (Touet, Ruault, & Brown, 2006)。

2. 用于立体化学研究

在Blessington和Beiraghi(1990年)的研究中,(R)-2-氨基丁醇被用于手性液相色谱和合成,以确定乙胺丁醇的立体化学。这展示了该化合物在研究和确定其他物质的绝对立体化学中的作用 (Blessington & Beiraghi, 1990)。

3. 参与药理学研究

尽管直接应用于药物开发被排除,但值得注意的是(R)-2-氨基丁醇衍生物在各种药理学背景下被探索。例如,Jastrzębska-Więsek等人(2008年)研究了黄酮类氨丁醇手性衍生物的抗惊厥、局部麻醉和血液动力学特性 (Jastrzębska-Więsek, Czarnecki, & Marona, 2008)。

4. 应用于抗惊厥活性研究

Gunia-Krzyżak等人(2016年)合成并评估了N-反式肉桂酰衍生物的2-氨基丁醇的抗惊厥活性,揭示了其在开发和测试潜在抗惊厥药物中的重要性 (Gunia-Krzyżak等人,2016)。

5. 研究对生物生长的影响

Bridges和Ricketts(1968年)研究了2-氨基丁醇对家蝇生长的影响,展示了其在生长调节中的生物活性 (Bridges & Ricketts, 1968)。

属性

IUPAC Name |

(2R)-2-aminobutan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11NO/c1-2-4(5)3-6/h4,6H,2-3,5H2,1H3/t4-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCBPETKZIGVZRE-SCSAIBSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9029275 | |

| Record name | (R)-2-Aminobutan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9029275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

89.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | 1-Butanol, 2-amino-, (2R)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Product Name |

(R)-2-Aminobutan-1-ol | |

CAS RN |

5856-63-3 | |

| Record name | (R)-2-Amino-1-butanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5856-63-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-1-butanol, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005856633 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Butanol, 2-amino-, (2R)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (R)-2-Aminobutan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9029275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (R)-2-aminobutan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.979 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-Butanol, 2-amino-, (2R)- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-AMINO-1-BUTANOL, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4F725V55LN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of (R)-(-)-2-Amino-1-butanol?

A1: The molecular formula of (R)-(-)-2-Amino-1-butanol is C4H11NO, and its molecular weight is 89.14 g/mol.

Q2: What spectroscopic data is available for characterizing (R)-(-)-2-Amino-1-butanol?

A2: Researchers commonly employ various spectroscopic techniques to characterize (R)-(-)-2-Amino-1-butanol, including:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR provide detailed information about the hydrogen and carbon environments within the molecule, respectively. [, ]

- Infrared (IR) Spectroscopy: This technique helps identify functional groups present in the molecule based on their characteristic absorption patterns. [, ]

- Mass Spectrometry (MS): This technique is used to determine the molecular weight and fragmentation pattern of the compound. []

- Polarimetry: This technique measures the optical rotation of the compound, confirming its chirality. [, ]

Q3: Can (R)-(-)-2-Amino-1-butanol be used as a chiral building block?

A3: Yes, (R)-(-)-2-Amino-1-butanol serves as a versatile chiral starting material for synthesizing various compounds. For instance, it has been used to synthesize chiral amino alcohol derivatives with bispidine moiety through Mannich reaction and subsequent reduction. []

Q4: What are some examples of chiral compounds synthesized from (R)-(-)-2-Amino-1-butanol?

A4: Numerous chiral compounds have been synthesized starting from (R)-(-)-2-Amino-1-butanol, including:

- Chiral monoaza-15-crown-5 ethers: These compounds have been studied for their enantioselective recognition of ammonium perchlorate salts. []

- Optically active diols: These compounds, synthesized by reacting (R)-(-)-2-Amino-1-butanol with aromatic dianhydrides, have potential applications in materials science. []

- Chiral heterocyclic ketene N,O-acetals: These compounds are formed by reacting ketene mercaptals with (R)-(-)-2-Amino-1-butanol. [, ]

- Chiral 3-acyl-4-alkylthiazolidine-2-thiones: These compounds have been investigated as enantioselective acylating agents for amines and amino acids. []

Q5: Has (R)-(-)-2-Amino-1-butanol been explored as a chiral catalyst or ligand?

A5: Yes, derivatives of (R)-(-)-2-Amino-1-butanol have demonstrated potential as chiral catalysts and ligands:

- Chiral β-hydroxy amines: These derivatives have been investigated for catalyzing the asymmetric addition of thiophenol to chalcone. []

- Chiral aminophosphonate eluent: The (+)-monoethyl ester of N-(1'-hydroxymethyl)propyl-alpha-aminobenzylphosphonic acid, synthesized using (R)-(-)-2-Amino-1-butanol, has shown promise as a chiral eluent in ligand-exchange chromatography for the enantiomeric analysis of amino acids. []

- Chiral imino alcohol ligands: These ligands, derived from (R)-(-)-2-Amino-1-butanol, have been studied for catalyzing the enantioselective addition of diethylzinc to aryl aldehydes. []

Q6: Are there studies on the enantioselective reduction of ketones using (R)-(-)-2-Amino-1-butanol derivatives?

A6: Yes, researchers have investigated the use of lithium aluminum hydride modified with N,N-dialkyl derivatives of (R)-(-)-2-Amino-1-butanol for the asymmetric reduction of ketones. [, ]

Q7: Have computational methods been used to study (R)-(-)-2-Amino-1-butanol and its derivatives?

A7: Yes, computational studies, including force-field calculations, have been conducted to study the structure and interactions of (R)-(-)-2-Amino-1-butanol derivatives. [] For instance, in the development of a Pirkle-type chiral stationary phase, docking, molecular dynamics simulations, and quantum mechanical computations were employed to understand the enantioselective interactions between the stationary phase and the analytes. []

Q8: How does modifying the structure of (R)-(-)-2-Amino-1-butanol affect its properties?

A8: Modifying the structure of (R)-(-)-2-Amino-1-butanol can significantly impact its properties. For example:

- N-Alkylation: Changing the alkyl groups on the nitrogen atom can affect the compound's solubility, catalytic activity, and enantioselectivity. [, , ]

- Derivatization of the hydroxyl group: Transforming the hydroxyl group into other functional groups, such as esters or ethers, can alter the compound's reactivity and potential applications. [, ]

- Formation of heterocycles: Incorporating the amino and hydroxyl groups into heterocyclic rings can lead to compounds with distinct biological activities and pharmaceutical potential. [, , ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(1S,3R,9R,10R,13R,14R,17R)-17-[(2R)-6-Hydroxy-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-1,3-diol](/img/structure/B145616.png)

![(1S,3R,9S,10S,13R,14R,17R)-17-[(2R)-6-Hydroxy-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-1,3-diol](/img/structure/B145637.png)

![[2-Butyl-5-chloro-1-(2-chlorobenzyl)-1h-imidazol-4-yl]methyl acetate](/img/structure/B145641.png)